N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3S/c1-27(25,26)22-10-8-15(9-11-22)19(24)20-13-16-12-18(14-6-7-14)23(21-16)17-4-2-3-5-17/h12,14-15,17H,2-11,13H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEIKRKFOVENQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Cyclopentyl and Cyclopropyl Groups : These cyclic structures contribute to the compound's pharmacological properties.
- Pyrazole Moiety : Known for its diverse biological activities, the pyrazole ring is central to the compound's mechanism of action.
- Methylsulfonyl Group : This functional group enhances the compound's solubility and potential interactions with biological targets.
The molecular formula for this compound is , with a molecular weight of approximately 344.4 g/mol.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. Key findings include:
- Reduction of Edema and Leukocyte Migration : The compound effectively decreases inflammation in animal models.
- Downregulation of Proinflammatory Cytokines : Notably, levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) are significantly reduced upon treatment with this compound.
| Biological Effect | Observed Outcome |
|---|---|
| Edema Reduction | Significant decrease in edema |
| Leukocyte Migration | Inhibition observed |
| Cytokine Levels (IL-6, TNF-α) | Downregulated |
The anti-inflammatory activity is believed to be mediated through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway plays a crucial role in regulating immune response and inflammation:
- NF-κB Inhibition : The compound suppresses NF-κB activation, leading to reduced expression of proinflammatory genes.
Anticancer Potential
Emerging studies suggest that this compound may also possess anticancer properties:
- Inhibition of Protein Kinases : Similar pyrazole derivatives have been noted for their ability to inhibit various protein kinases involved in cancer signaling pathways. This suggests that this compound could act as a potential kinase inhibitor.
Case Studies
A series of in vitro studies have demonstrated the compound's efficacy against cancer cell lines. For instance:
- Study on Breast Cancer Cells : The compound showed promising results in inhibiting cell proliferation and inducing apoptosis in MCF7 breast cancer cells.
- In Vivo Tumor Models : Animal studies indicated significant tumor size reduction when treated with this compound compared to control groups.
Structure Activity Relationship (SAR)
The structure–activity relationship studies reveal that modifications to the pyrazole ring and piperidine backbone can significantly influence biological activity:
| Modification Type | Impact on Activity |
|---|---|
| Alteration of Substituents | Enhanced potency observed |
| Variations in Ring Size | Affects binding affinity |
Comparison with Similar Compounds
Key Observations:
Heterocyclic Diversity : The primary compound’s pyrazole ring contrasts with pyrazolopyrimidine or thiazole cores in analogs . Pyrazole derivatives are often explored for kinase inhibition, while thiazoles are associated with antimicrobial or anti-inflammatory activity.
Substituent Complexity : The dual cycloalkyl (cyclopentyl and cyclopropyl) groups in the primary compound may enhance lipophilicity and steric bulk compared to simpler alkyl chains (e.g., 2-methylbutan-2-yl) in analogs .
Physicochemical and Pharmacokinetic Implications
- Solubility : The methylsulfonyl group may improve aqueous solubility compared to thiazole derivatives, which often exhibit moderate solubility due to aromatic heterocycles .
- Metabolic Stability : Sulfonamide groups are generally resistant to oxidative metabolism, suggesting superior stability compared to compounds like N-(cyclopentylmethyl)-4-methyl-1,3-thiazole-5-carboxamide, where the thiazole ring might undergo CYP450-mediated modifications .
Q & A
Basic: What are the key steps for synthesizing N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide, and how can reaction yields be optimized?
Answer:
The synthesis involves sequential functionalization of the pyrazole and piperidine cores. Critical steps include:
- Cyclopropane introduction : Cyclopropyl groups can be added via [2+1] cycloaddition using diazo compounds under controlled thermal conditions .
- Piperidine sulfonylation : Reacting piperidine-4-carboxamide with methylsulfonyl chloride in dichloromethane at 0–5°C, followed by purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
- Coupling pyrazole and piperidine : Microwave-assisted coupling (e.g., using EDC/HOBt) enhances efficiency, reducing reaction time from 12 hours to 30 minutes with yields >80% .
Optimization : Use anhydrous solvents, inert atmospheres (N₂/Ar), and real-time HPLC monitoring to track intermediate purity .
Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure?
Answer:
- NMR : ¹H/¹³C NMR identifies cyclopropane (δ 0.5–1.5 ppm) and methylsulfonyl (δ 3.1–3.3 ppm) groups. 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrazole-piperidine region .
- X-ray crystallography : Resolves stereochemistry of the cyclopentyl and cyclopropyl substituents; requires high-purity crystals grown via slow evaporation in acetonitrile/water .
- HRMS : Confirms molecular weight (e.g., ESI+ mode, [M+H]⁺ expected m/z 435.215) .
Advanced: How can molecular docking predict this compound’s biological targets, given its structural complexity?
Answer:
- Target selection : Prioritize kinases or GPCRs due to the piperidine sulfonamide’s resemblance to known inhibitors (e.g., COX-2 or serotonin receptors) .
- Docking workflow :
- Prepare ligand: Optimize 3D structure with Gaussian (DFT, B3LYP/6-31G*).
- Grid generation (AutoDock Vina): Focus on catalytic sites (e.g., ATP-binding pocket for kinases).
- Validation: Compare docking poses with co-crystallized ligands (PDB: 4EK4 for pyrazole derivatives) .
- Limitations : Account for conformational flexibility of the cyclopropane group using ensemble docking .
Advanced: How should researchers resolve contradictions in reported biological activities of similar pyrazole-piperidine hybrids?
Answer:
- Comparative SAR analysis : Map substituent effects using datasets from analogs (e.g., replacing cyclopropane with methyl in reduces kinase inhibition by 40%) .
- Assay standardization : Re-test compounds under uniform conditions (e.g., IC₅₀ assays at 10 µM ATP concentration) .
- Meta-analysis : Use tools like RevMan to statistically reconcile discrepancies (e.g., conflicting cytotoxicity data in vs. 18) .
Advanced: What strategies are recommended for identifying metabolic pathways of this compound in preclinical studies?
Answer:
- In vitro models : Incubate with human liver microsomes (HLMs) + NADPH, analyzing metabolites via LC-MS/MS. Major Phase I metabolites often include hydroxylated cyclopropane or N-demethylated piperidine .
- Stable isotope labeling : Synthesize a ¹³C-cyclopropane analog to track fragmentation patterns in MS .
- Enzyme inhibition assays : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic enzymes .
Basic: How can researchers validate the purity of this compound post-synthesis?
Answer:
- HPLC : Use a C18 column (ACN/0.1% TFA gradient), targeting ≥98% purity with retention time ~12.3 min .
- Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (e.g., C: 60.12%, H: 7.12%, N: 12.89%) .
- Karl Fischer titration : Ensure moisture content <0.1% to prevent hydrolysis of the sulfonamide group .
Advanced: What computational methods can predict off-target interactions for this compound?
Answer:
- Pharmacophore screening : Generate a 3D model emphasizing the sulfonamide’s hydrogen-bond acceptor and pyrazole’s hydrophobic features. Screen against databases like ChEMBL using Schrödinger’s Phase .
- Machine learning : Train a Random Forest model on pyrazole derivatives’ off-target data (e.g., hERG inhibition risks linked to logP >3.5) .
- Proteome-wide docking : Use SwissDock to assess low-affinity interactions with non-target proteins .
Advanced: How to design a SAR study focusing on the cyclopropane and methylsulfonyl groups?
Answer:
- Cyclopropane variants : Synthesize analogs with cyclobutane, cyclohexane, or gem-dimethyl groups. Test for steric effects on target binding .
- Sulfonamide modifications : Replace methylsulfonyl with acetyl or tert-butyl carbamate. Assess changes in solubility (logD) and permeability (PAMPA) .
- Data analysis : Use PCA to correlate structural changes (e.g., cyclopropane ring strain) with bioactivity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
